Naloxone Hydrochloride, a synthetic congener of oxymorphone, serves as a potent opioid antagonist widely employed in scientific research. [] Its primary role revolves around counteracting the effects of opioid agonists by competitively binding to opioid receptors, particularly the mu-opioid receptor. [] This antagonistic action makes Naloxone Hydrochloride an invaluable tool in various research domains, including but not limited to neuroscience, pharmacology, and toxicology.
Developing Novel Formulations: Exploring alternative delivery systems for Naloxone Hydrochloride, such as nasal sprays and long-acting injections, to improve its bioavailability and duration of action. [, ] This could enhance its utility in both research and clinical settings.
Investigating New Therapeutic Targets: Exploring the potential of Naloxone Hydrochloride in treating conditions beyond opioid overdose, such as neuropathic pain, alcoholism, and stroke. [, , , , ]
Naloxone hydrochloride is classified as an opioid antagonist. It is a synthetic derivative of oxymorphone and differs from it by having an allyl group instead of a methyl group on the nitrogen atom . The compound is typically administered in a sterile solution form, either intravenously, intramuscularly, or subcutaneously, making it versatile for emergency treatment .
The synthesis of naloxone hydrochloride involves several steps, beginning with thebaine as the starting material. The process can be summarized as follows:
Naloxone hydrochloride features a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity:
Crystallographic studies have shown that naloxone hydrochloride can exist in dihydrate forms, where water molecules play a crucial role in stabilizing the crystal structure through hydrogen bonding .
Naloxone hydrochloride participates in various chemical reactions primarily related to its pharmacological activity:
Naloxone acts primarily as an opioid antagonist by binding to mu-opioid receptors in the central nervous system without activating them. This competitive inhibition effectively reverses the effects of opioid agonists:
Pharmacokinetically, naloxone has a half-life ranging from 30 to 81 minutes in adults, which necessitates careful monitoring during overdose treatment due to potential re-narcotization if opioids persist in the system .
Naloxone hydrochloride exhibits distinct physical and chemical properties:
The physical properties are crucial for its formulation as an injectable medication.
Naloxone hydrochloride has several critical applications:
Naloxone hydrochloride is chemically designated as (4R,4aR,7S,7aR,12bS)-17-allyl-4,4a,7,7a,8,12b-hexahydro-1H-4,12-methano[1]benzofuro[3,2-e]isoquinoline-3,9,14(7aH)-trione hydrochloride, with the molecular formula C₁₉H₂₁NO₄·HCl. This salt formation between the tertiary amine base and hydrochloric acid enhances the compound's aqueous solubility, a critical factor for parenteral administration. The molecular architecture retains the pentacyclic morphinan core characteristic of opioid ligands, featuring a rigid T-shaped conformation stabilized by the 4,5-epoxy bridge and the piperidine ring fusion [1] [5] [10].
The stereochemical configuration is paramount to naloxone's biological activity. The absolute configuration at positions 5, 9, 13, and 14 (designated 5R,6S,13S,14R under alternate nomenclature) positions the N-allyl group and the 14-hydroxy moiety optimally for receptor engagement. X-ray crystallographic analyses confirm that naloxone hydrochloride crystallizes in the orthorhombic system with specific unit cell parameters, forming a monohydrate under ambient conditions. The hydrochloride salt displays high water solubility (>100 mM) and limited solubility in nonpolar organic solvents, properties exploited in pharmaceutical formulations [5] [10].
Table 1: Physicochemical Properties of Naloxone Hydrochloride
Property | Value |
---|---|
Molecular Weight | 363.84 g/mol |
Empirical Formula | C₁₉H₂₁NO₄·HCl |
Melting Point | 200-205°C (decomposes) |
pKa (Tertiary amine) | 7.94 ± 0.05 |
Partition Coefficient (LogP) | 1.05 (unionized form) |
Solubility in Water | 36.38 mg/mL (100 mM) |
Crystal System | Orthorhombic |
The electron-rich phenolic oxygen at C3 and the conjugated enone system between C6-C8 contribute to the molecule's spectroscopic signatures: UV λₘₐₓ (water) at 280 nm; characteristic IR carbonyl stretch at 1675 cm⁻¹; and distinctive NMR shifts including a deshielded C6 carbonyl carbon at δ 196.5 ppm and olefinic resonances for the allyl group between δ 5.0-6.0 ppm [5] [10].
Naloxone hydrochloride functions as a competitive opioid receptor antagonist with highest affinity for the μ-opioid receptor (MOR). Its antagonistic efficacy derives from its ability to displace opioid agonists through preferential binding to the orthosteric site. Structural biology studies reveal that naloxone docks within the transmembrane helical bundle of MOR, forming critical interactions: the protonated nitrogen engages Asp147 through a salt bridge; the phenolic hydroxyl at C14 hydrogen-bonds with His297; and the N-allyl group projects into a hydrophobic subpocket defined by transmembrane helices 3, 5, 6, and 7 [2] [4] [9].
Unlike inverse agonists, naloxone exhibits neutral antagonism—it blocks agonist-induced signaling without suppressing constitutive receptor activity. Upon binding, naloxone stabilizes an inactive receptor conformation that prevents GDP-GTP exchange on the cognate Gᵢ/Gₒ protein. This mechanism rapidly reverses the triad of opioid-induced effects: (1) restoration of respiratory drive by disinhibiting brainstem respiratory centers (notably the preBötzinger complex); (2) normalization of consciousness via disinhibition of locus coeruleus noradrenergic neurons; and (3) reversal of gastrointestinal hypomotility through blockade of enteric μ-receptors [2] [3] [4].
Table 2: Opioid Receptor Binding Affinities of Naloxone Hydrochloride
Receptor Subtype | Kᵢ (nM) | Relative Selectivity |
---|---|---|
μ-Opioid (MOR) | 0.29 ± 0.04 | 1.0 (reference) |
κ-Opioid (KOR) | 0.18 ± 0.00 | 0.6 |
δ-Opioid (DOR) | 1.54 ± 0.47 | 5.3 |
Naloxone's competitive binding manifests experimentally as a concentration-dependent rightward shift of agonist dose-response curves. The molecule's rapid association kinetics (kₒₙ ≈ 10⁷ M⁻¹min⁻¹) and moderate dissociation half-life (t½ ≈ 8 minutes) enable swift reversal of opioid effects. Crucially, naloxone demonstrates negligible activity at non-opioid targets, including monoamine transporters and ion channels, conferring specificity in overdose reversal [2] [6] [9].
The pharmacokinetic profile of naloxone hydrochloride exhibits significant route-dependence. Intravenous administration achieves peak plasma concentrations within 2 minutes with nearly complete bioavailability, whereas intramuscular injection peaks at 15-30 minutes with 98% bioavailability. Nasal administration (via specialized devices) yields approximately 45% bioavailability due to partial gastrointestinal absorption and first-pass metabolism, with maximal concentrations at 20-30 minutes post-administration. Oral bioavailability remains negligible (<2%) owing to extensive hepatic first-pass metabolism [2] [3] [4].
Distribution follows multi-compartment kinetics with an initial volume of distribution (Vd) of approximately 200 liters, indicating extensive tissue penetration beyond plasma water. Naloxone readily traverses the blood-brain barrier via passive diffusion, with brain-to-plasma ratios reaching 1:2 within 10 minutes of IV dosing. Placental transfer occurs but fetal concentrations remain approximately 30% of maternal levels. Plasma protein binding is moderate (45%), primarily to albumin, with minimal alpha-1-acid glycoprotein involvement [2] [3] [10].
Hepatic metabolism predominates through two pathways: (1) glucuronidation at the 3-phenolic hydroxyl by UGT2B7 to form naloxone-3-β-D-glucuronide (major pathway); and (2) NADPH-dependent reduction of the 6-keto group to 6α- and 6β-naloxol, followed by their glucuronidation. Cytochrome P450 involvement is minimal. After intravenous administration, the elimination half-life is 60-90 minutes in adults but prolongs to 3 hours in neonates due to immature glucuronidation capacity. Renal excretion eliminates 60-70% of dose within 72 hours, predominantly as glucuronidated metabolites, with biliary clearance accounting for approximately 15% [2] [3] [10].
Table 3: Pharmacokinetic Parameters of Naloxone Hydrochloride by Route
Parameter | Intravenous | Intramuscular | Intranasal |
---|---|---|---|
Bioavailability | 100% | 98% | 42-47% |
Tₘₐₓ (min) | 2 | 15-30 | 20-30 |
Cₘₐₓ (ng/mL) | 26.2 (2 mg dose) | 0.91 (0.4 mg dose) | 12.8 (8 mg dose) |
AUC (h·ng/mL) | 12.8 (2 mg dose) | 1.95 (0.4 mg dose) | 18.5 (8 mg dose) |
Half-life (min) | 72 | 84 | 120 |
CL (L/min) | 1.8-2.2 | - | - |
The structure-activity relationships (SAR) governing naloxone analogues reveal precise steric and electronic requirements for optimal μ-opioid receptor antagonism. The pharmacophore comprises three critical elements: (1) the protonated tertiary amine; (2) the phenolic hydroxyl at position 14; and (3) the N-substituent. Systematic modifications demonstrate that replacing the N-allyl group (-CH₂CH=CH₂) with cyclopropylmethyl (-CH₂cC₃H₅) enhances receptor affinity but prolongs duration, as seen in naltrexone. Conversely, methyl or phenethyl substitution converts the molecule into an agonist, highlighting the antagonistic imperative of the allyl group's spatial bulk and electron density [9] [7].
Position 6 modifications profoundly influence functionality. Conversion of the 6-keto group to 6β-amino (naltrexamine) preserves antagonism, whereas 6β-acylation with heteroaromatic systems can yield unexpected agonists. For example, 6β-[(2'-indolyl)acetamido] substitution (INTA) produces a potent κ-agonist despite retaining the N-allyl group. This functional inversion is attributed to allosteric modulation: INTA engages both the orthosteric site and an accessory pocket near transmembrane helix 2, stabilizing active receptor conformations. In contrast, the isomeric 6α-(indole-7-carboxamido) analogue (NAN) behaves as a pure antagonist due to distinct receptor contacts that prevent helical rearrangement [9].
Table 4: Impact of Structural Modifications on Naloxone Pharmacology
Modification Site | Structural Change | μ-Receptor Affinity | Functional Activity |
---|---|---|---|
N-Substituent | Methyl (-CH₃) | ↓ 100-fold | Agonist |
Allyl (-CH₂CH=CH₂) | Reference | Antagonist | |
Cyclopropylmethyl (-CH₂cC₃H₅) | ↑ 3-fold | Antagonist | |
Position 6 | 6α-Hydroxy | ↓ 50-fold | Partial agonist |
6β-Amino (naltrexamine) | ↑ 2-fold | Antagonist | |
6β-(2'-Indolylacetamido) (INTA) | ↑ 5-fold | κ-Agonist | |
6α-(Indole-7-carboxamido) (NAN) | ↑ 3-fold | Antagonist | |
Position 14 | Dehydroxylation | ↓ 200-fold | Weak antagonist |
Methoxy substitution | ↓ 40-fold | Inactive |
Ring system alterations further demonstrate SAR nuances. Fluorination of the phenethyl ring in fentanyl analogues increases lipophilicity and potency, but analogous modifications in naloxone derivatives yield inconsistent effects. For instance, ortho-fluorination on the phenyl ring enhances MOR binding by 2-fold, whereas para-fluorination reduces antagonistic efficacy. Chain elongation at position 17 beyond three carbons progressively diminishes antagonism—the propyl analogue shows 30% agonist activity, while pentyl derivatives become full agonists. These findings underscore that minor structural perturbations can dramatically alter efficacy profiles, reflecting the exquisite sensitivity of opioid receptor activation states to ligand topology [7] [9].
The collective SAR data inform rational antagonist design: conserved 3,14-dihydroxy groups, a 6-carbonyl or 6β-amino function, and N-substituents with restricted rotation (allyl, cyclopropylmethyl) maximize antagonistic properties. Contemporary research focuses on bitopic ligands that simultaneously engage orthosteric and allosteric sites to achieve prolonged receptor blockade—a strategy that may yield next-generation antagonists effective against ultra-potent opioids like carfentanil [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7